Structural Differentiation: Meta-Chloro vs. Para-Chloro Phenyl Substitution
The target compound features a 3-chlorophenyl (meta-chloro) substituent at the C2 position of the quinoline ring. The most direct comparator, 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-95-8), possesses a 4-chlorophenyl (para-chloro) group instead. This positional isomerism alters the molecular electrostatic potential and dipole moment, which can influence binding interactions with biological targets and reactivity in cross-coupling reactions [1].
| Evidence Dimension | Phenyl Chloro Substituent Position |
|---|---|
| Target Compound Data | 3-chlorophenyl (meta) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (para-chloro) |
| Quantified Difference | Positional isomerism; electronic effect differs |
| Conditions | Molecular structure analysis; SAR principles |
Why This Matters
The meta-chloro configuration provides distinct electronic and steric properties that are essential for achieving the desired selectivity and potency in target-specific assays, whereas the para analog may lead to different biological outcomes.
- [1] PubChem. (n.d.). Compound Summary: 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CID 1160264-95-8). View Source
